3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine
Overview
Description
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine is a heterocyclic compound with the molecular formula C9H13N3O. It features a pyridazine ring fused to an azepine ring, with a methoxy group attached to the third carbon atom.
Preparation Methods
The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the formation of the azepine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure and functionality.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the compound’s modifications .
Comparison with Similar Compounds
3-Methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine can be compared to other pyridazine and azepine derivatives. Similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its pharmacological activities.
Pyridazinone: A derivative of pyridazine with an oxygen atom, exhibiting various biological activities.
Azepine: A seven-membered ring containing nitrogen, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its fused ring structure and the presence of the methoxy group, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-pyridazino[3,4-d]azepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-6-7-2-4-10-5-3-8(7)11-12-9/h6,10H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHRFDMQSVUUQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C2CCNCCC2=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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